2-Bromo-3-cyclopropoxy-5-isopropylpyridine
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Overview
Description
2-Bromo-3-cyclopropoxy-5-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14BrNO It is a derivative of pyridine, featuring a bromine atom, a cyclopropoxy group, and an isopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-cyclopropoxy-5-(propan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and suitable bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cross-coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-Bromo-3-cyclopropoxy-5-(propan-2-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Biological Studies: It can be used in studies to investigate the biological activity of pyridine derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-bromo-3-cyclopropoxy-5-(propan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
2-Bromo-5-cyclopropoxy-3-(propan-2-yl)pyridine: A closely related compound with a similar structure but different substitution pattern.
5-Bromo-2-chloropyridine: Another pyridine derivative with different substituents, used in various chemical reactions.
Uniqueness: 2-Bromo-3-cyclopropoxy-5-(propan-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, cyclopropoxy group, and isopropyl group makes it a versatile intermediate for the synthesis of diverse compounds.
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-bromo-3-cyclopropyloxy-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)8-5-10(11(12)13-6-8)14-9-3-4-9/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
LJDHHXHVRALEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)Br)OC2CC2 |
Origin of Product |
United States |
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